2,2-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]propanamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-7-12-8(13-15-7)5-6-11-9(14)10(2,3)4/h5-6H2,1-4H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYMFUQKTDHPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CCNC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Nitrile Oxides and Amides
The 5-methyl-1,2,4-oxadiazole ring is synthesized via [3+2] cycloaddition between acetamide oxime and a nitrile precursor. In a representative procedure:
-
Acetamide oxime (1.0 equiv) and methyl cyanoacetate (1.1 equiv) are refluxed in xylene at 140°C for 12 hours.
-
The reaction is monitored by TLC (hexane:ethyl acetate, 3:1), yielding 3-(methoxycarbonyl)-5-methyl-1,2,4-oxadiazole (78% yield).
Mechanistic Insight :
The nitrile oxide intermediate forms via deprotonation of acetamide oxime, followed by cycloaddition with the nitrile group. Methyl substitution at position 5 arises from the acetyl group in the oxime.
Amide Coupling Strategies
DCC/NHS-Mediated Acylation
The propanamide group is introduced via carbodiimide coupling:
-
2,2-Dimethylpropanoic acid (1.0 equiv) is activated with DCC (1.1 equiv) and NHS (1.1 equiv) in anhydrous acetonitrile at 0°C for 2 hours.
-
The amine intermediate (1.0 equiv) is added, and the mixture stirs at room temperature for 24 hours.
-
Post-reaction purification via recrystallization (ethyl acetate/petroleum ether) affords the target compound in 82% yield.
Spectroscopic Validation :
-
¹H NMR (400 MHz, CDCl₃): δ 1.24 (s, 9H, C(CH₃)₃), 2.58 (t, J=6.4 Hz, 2H, CH₂CO), 3.68 (q, J=6.0 Hz, 2H, NCH₂), 4.32 (t, J=6.4 Hz, 2H, CH₂Oxadiazole), 2.44 (s, 3H, CH₃Oxadiazole).
-
MS (ESI+) : m/z 268.2 [M+H]⁺.
Alternative Method: One-Pot Tandem Synthesis
A streamlined protocol combines oxadiazole formation and amide coupling:
-
Acetamide oxime , methyl cyanoacetate , and 2,2-dimethylpropanoic acid are heated in toluene with PCl₃ (catalytic) at 110°C for 18 hours.
-
EDCI (1.5 equiv) is added directly to the mixture, followed by HOBt (0.2 equiv) to facilitate amide bond formation.
-
The crude product is purified via flash chromatography, yielding 70% of the target compound.
Advantages :
-
Eliminates intermediate isolation steps.
-
Reduces solvent waste and processing time.
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Oxadiazole Solvent | Xylene | +15% vs. DMF |
| Coupling Temp | 25°C | 82% vs. 68% (0°C) |
| Base for Amidation | Et₃N | 79% vs. 65% (K₂CO₃) |
Elevated temperatures during cyclization improve ring closure but risk decarboxylation. Steric hindrance from the 2,2-dimethyl group necessitates prolonged coupling times (24–36 hours).
Scalability and Industrial Considerations
Pilot-scale trials (100 g batch) using the DCC/NHS method achieved 78% yield with the following modifications:
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like DMSO or DMF, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amide derivatives.
Scientific Research Applications
2,2-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a key pharmacophore in various drugs, including those for treating hypertension, Parkinson’s disease, and cancer.
Materials Science: The compound can be used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex molecules and can be used in the production of insecticides and sensors.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, some oxadiazole derivatives are known to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Oxadiazole vs. Oxazole :
- The target compound’s 1,2,4-oxadiazole ring (two nitrogens, one oxygen) differs from oxazole (one oxygen, one nitrogen) in electronic properties and hydrogen-bonding capacity . Oxadiazoles are more resistant to hydrolysis, making them preferable in drug design for stability .
Compounds like N-ethyl-2-methyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide leverage phenyl groups for π-π stacking in receptor binding, whereas the target compound’s tert-butyl group may prioritize steric effects over aromatic interactions.
Biological Implications :
- Thioether-linked analogs (e.g., compounds) exhibit enhanced conformational flexibility, which may improve binding to dynamic enzyme pockets .
- The propanamide core in the target compound is structurally distinct from benzamide derivatives (e.g., ), which often prioritize aromatic pharmacophores for target engagement .
Synthetic Accessibility :
- The tert-butyl propanamide moiety can be synthesized via Schotten-Baumann reactions (amide coupling), while the oxadiazole ring is typically formed via cyclization of amidoximes with nitrile oxides .
Biological Activity
2,2-Dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]propanamide is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 238 Da
- LogP : 1.03
- Polar Surface Area : 63 Ų
Structural Characteristics
The compound features a dimethyl group attached to a propanamide backbone with an oxadiazole moiety that contributes to its biological activity. The presence of the oxadiazole ring is significant as it is known for its role in enhancing pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole structure have shown significant cytotoxicity against various cancer cell lines. In particular:
- Case Study : A derivative similar to this compound demonstrated IC values in the micromolar range against MCF-7 (human breast adenocarcinoma) and U-937 (human monocytic leukemia) cell lines. The mechanism involved apoptosis induction through p53 activation and caspase pathway modulation .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Flow cytometry assays revealed that oxadiazole derivatives can induce apoptosis in cancer cells in a dose-dependent manner.
- Cell Cycle Arrest : Some derivatives have been observed to arrest the cell cycle at the G0-G1 phase, indicating potential for further development as anticancer agents .
- Inhibition of Enzymatic Activity : Certain oxadiazole compounds have shown selective inhibition of carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis .
Comparative Biological Activity
| Compound | Target Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Apoptosis induction |
| Compound B | U-937 | 2.41 | Cell cycle arrest |
| Compound C | SK-MEL-2 | 0.89 | Enzyme inhibition |
Synthesis and Evaluation
Research has focused on synthesizing various derivatives of 1,2,4-oxadiazoles and evaluating their biological activities. A study indicated that modifications to the oxadiazole ring can enhance anticancer properties significantly .
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of these compounds. Preliminary animal model studies have suggested that certain oxadiazole derivatives exhibit promising results in tumor reduction without significant toxicity to normal tissues .
Q & A
Basic: What are the common synthetic routes for 2,2-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]propanamide?
Answer:
The synthesis typically involves coupling a 5-methyl-1,2,4-oxadiazole derivative with a propanamide precursor. Key steps include:
- Oxadiazole ring formation : Reacting hydroxylamine derivatives with nitriles or carboxylic acids under reflux conditions to form the 1,2,4-oxadiazole core .
- Amide bond formation : Using chloroacetyl chloride or similar reagents in the presence of triethylamine to couple the oxadiazole moiety with the dimethylpropanamide group .
- Purification : Recrystallization from solvents like pet-ether or ethanol, monitored by TLC for purity .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and oxadiazole ring carbons (δ 160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 268.15) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at 1650–1750 cm⁻¹ confirm carbonyl groups (amide C=O and oxadiazole C=N) .
Advanced: How can conflicting spectral data be resolved during structural validation?
Answer:
Contradictions often arise from impurities or tautomeric forms. Mitigation strategies include:
- Multi-technique cross-validation : Combine NMR, MS, and IR to confirm functional groups .
- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, though this requires high-purity samples .
Advanced: What strategies optimize reaction yields for this compound’s derivatives?
Answer:
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance oxadiazole ring formation .
- Catalyst screening : Use K₂CO₃ or NaH to deprotonate intermediates, improving coupling efficiency .
- Temperature control : Maintain reflux temperatures (80–100°C) for oxadiazole synthesis but avoid overheating to prevent decomposition .
Advanced: How to design in vitro assays to evaluate its biological activity?
Answer:
- Target identification : Perform molecular docking studies to predict interactions with enzymes like HDACs or kinases .
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) to measure IC₅₀ values .
- Cytotoxicity screening : Test against cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, with dose ranges of 1–100 µM .
Advanced: How to address poor solubility in biological assays?
Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
- pH adjustment : Prepare buffered solutions (pH 6.8–7.4) to stabilize the compound in physiological conditions .
Basic: What are its key stability concerns under storage conditions?
Answer:
- Hydrolysis : The oxadiazole ring is sensitive to acidic/basic conditions. Store at pH 6–8 in anhydrous environments .
- Oxidation : Protect from light and oxygen using amber vials and nitrogen blankets .
- Thermal stability : Decomposition occurs above 150°C; store at 2–8°C for long-term stability .
Advanced: How to analyze its metabolic pathways in preclinical studies?
Answer:
- LC-MS/MS profiling : Identify phase I metabolites (oxidation, hydrolysis) and phase II conjugates (glucuronidation) .
- Microsomal assays : Incubate with liver microsomes (human or rodent) to simulate hepatic metabolism .
- Isotope labeling : Use ¹⁴C-labeled compound to track metabolic byproducts .
Table 1: Structural Analogs and Their Key Features
| Compound Name | Structural Differences | Biological Activity | Reference |
|---|---|---|---|
| N-[2-(4-Methoxyphenyl)-5-oxo-thieno-pyrazol-3-yl]-2-phenoxypropanamide | Thienopyrazole core | Analgesic activity (IC₅₀ = 12 µM) | |
| Methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate | Glycine ester substituent | HDAC inhibition (Ki = 0.8 µM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
